"4-Chloro-2-methylbut-2-enoic acid" molecular structure and IUPAC name
"4-Chloro-2-methylbut-2-enoic acid" molecular structure and IUPAC name
For Researchers, Scientists, and Drug Development Professionals
Introduction
(2E)-4-Chloro-2-methylbut-2-enoic acid is a halogenated unsaturated carboxylic acid with significant potential in various scientific and industrial domains. Its unique molecular architecture, featuring a reactive allylic chloride and a versatile carboxylic acid moiety, makes it a valuable intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.[1] This guide provides a comprehensive overview of its molecular structure, IUPAC nomenclature, physicochemical properties, a detailed synthesis protocol, and predicted spectroscopic data to support research and development activities.
Part 1: Molecular Structure and IUPAC Nomenclature
The fundamental identity of a chemical compound lies in its structure and internationally recognized name. This section deciphers the molecular blueprint of (2E)-4-Chloro-2-methylbut-2-enoic acid.
IUPAC Name and Stereochemistry
The formal IUPAC name for this compound is (2E)-4-chloro-2-methylbut-2-enoic acid .[1] The "(2E)" designation is crucial as it defines the stereochemistry around the carbon-carbon double bond. In this configuration, the highest priority groups on each carbon of the double bond (the carboxylic acid group on C2 and the chloromethyl group on C3) are on opposite sides.
Molecular Formula and Structure
The molecular formula for this compound is C₅H₇ClO₂.[1] The structure consists of a four-carbon butenoic acid backbone. A methyl group is attached to the second carbon (C2), and a chlorine atom is bonded to the fourth carbon (C4). The double bond is located between C2 and C3.
Key Structural Features:
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Carboxylic Acid: The -COOH group at C1 imparts acidic properties and serves as a key site for chemical modifications like esterification.
-
α,β-Unsaturated System: The conjugation of the double bond with the carbonyl group influences the molecule's electronic properties and reactivity.
-
Allylic Chloride: The C-Cl bond at C4 is an allylic position, making the chlorine atom a good leaving group and susceptible to nucleophilic substitution reactions.
Part 2: Physicochemical and Biological Properties
Understanding the physical and biological characteristics of a compound is paramount for its application and safe handling.
Physicochemical Data
The known properties of (2E)-4-Chloro-2-methylbut-2-enoic acid are summarized in the table below.
| Property | Value | Source |
| CAS Number | 56905-13-6 | [1] |
| Molecular Weight | 134.56 g/mol | [1] |
| Boiling Point | Approx. 180 °C | [1] |
| Density | 1.12 g/cm³ | [1] |
| InChI | InChI=1S/C5H7ClO2/c1-4(2-3-6)5(7)8/h2H,3H2,1H3,(H,7,8)/b4-2+ | [1] |
| InChI Key | ZDSZDMJETWINGZ-DUXPYHPUSA-N | [1] |
| SMILES | C/C(=C\CCl)/C(=O)O | [1] |
Biological Activity and Applications
(2E)-4-Chloro-2-methylbut-2-enoic acid has demonstrated notable biological activities, primarily stemming from its reactive chlorinated structure.
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Herbicidal Potential: It has been investigated as a potential herbicide due to its ability to inhibit crucial metabolic pathways in plants, specifically targeting enzymes involved in amino acid biosynthesis.[1]
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Antimicrobial Properties: The compound has shown activity against certain strains of bacteria, suggesting its potential for development in agricultural or other antimicrobial applications.[1]
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Synthetic Intermediate: Its bifunctional nature makes it a valuable building block in organic synthesis for producing a range of pharmaceutical and agrochemical products.[1]
Safety and Handling
Toxicological assessments indicate that (2E)-4-Chloro-2-methylbut-2-enoic acid can cause skin irritation and serious eye damage upon contact.[1] Therefore, appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.
Part 3: Synthesis Protocol
Rationale for Synthetic Strategy
The direct allylic chlorination of (2E)-2-methylbut-2-enoic acid can be challenging due to potential side reactions involving the carboxylic acid group. A more controlled approach is to first protect the carboxylic acid as an ester. The ethyl ester is a suitable choice due to its relative stability and ease of subsequent removal. N-Chlorosuccinimide (NCS) is a common and effective reagent for the allylic chlorination of alkenes. The reaction is typically initiated by a radical initiator like benzoyl peroxide. Following the chlorination, the ester can be hydrolyzed under basic conditions to yield the desired carboxylic acid.
Experimental Workflow
Caption: Synthetic workflow for (2E)-4-Chloro-2-methylbut-2-enoic acid.
Detailed Step-by-Step Methodology
Step 1: Synthesis of Ethyl (2E)-4-chloro-2-methylbut-2-enoate
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve ethyl (2E)-2-methylbut-2-enoate (1 equivalent) in carbon tetrachloride.
-
Addition of Reagents: Add N-chlorosuccinimide (NCS) (1.1 equivalents) and a catalytic amount of benzoyl peroxide to the solution.
-
Reaction: Heat the mixture to reflux (approximately 77°C) and maintain for several hours, monitoring the reaction progress by TLC or GC.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Filter off the succinimide byproduct. Wash the filtrate with aqueous sodium bicarbonate solution to remove any acidic impurities, followed by a wash with brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude ethyl (2E)-4-chloro-2-methylbut-2-enoate. The product can be purified further by column chromatography if necessary.
Step 2: Hydrolysis to (2E)-4-Chloro-2-methylbut-2-enoic acid
-
Reaction Setup: Dissolve the crude ethyl (2E)-4-chloro-2-methylbut-2-enoate from the previous step in a mixture of ethanol and aqueous sodium hydroxide solution.
-
Reaction: Heat the mixture to reflux and stir for 1-2 hours, or until the hydrolysis is complete (monitored by TLC).
-
Work-up: Cool the reaction mixture to room temperature. Acidify the solution carefully with dilute hydrochloric acid to a pH of approximately 2. This will precipitate the carboxylic acid.
-
Extraction and Isolation: Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate. Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate.
-
Final Product: Filter and remove the solvent under reduced pressure to obtain (2E)-4-Chloro-2-methylbut-2-enoic acid. The product can be recrystallized for higher purity.
Part 4: Spectroscopic Data (Predicted)
As experimental spectroscopic data for (2E)-4-Chloro-2-methylbut-2-enoic acid is not widely available, this section provides predicted data based on the known structure and typical values for the functional groups present. This information is crucial for the characterization and identification of the synthesized compound.
Predicted ¹H NMR Spectrum
The proton NMR spectrum is expected to show distinct signals for the different types of protons in the molecule.
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| -COOH | 10.0 - 13.0 | Singlet (broad) | 1H |
| =CH- | 6.0 - 6.5 | Triplet | 1H |
| -CH₂Cl | 4.0 - 4.5 | Doublet | 2H |
| -CH₃ | 1.8 - 2.2 | Singlet | 3H |
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Rationale: The carboxylic acid proton is highly deshielded and appears as a broad singlet far downfield.[2][3] The vinylic proton (=CH-) is deshielded by the double bond and the adjacent electron-withdrawing carbonyl group, and it is expected to be a triplet due to coupling with the adjacent -CH₂Cl group. The protons of the chloromethyl group (-CH₂Cl) are deshielded by the electronegative chlorine atom and are expected to be a doublet due to coupling with the vinylic proton.[4] The methyl protons (-CH₃) on the double bond are in the allylic position and appear as a singlet.
Predicted ¹³C NMR Spectrum
The carbon-13 NMR spectrum provides information about the carbon skeleton of the molecule.
| Carbon | Predicted Chemical Shift (δ, ppm) |
| -COOH | 165 - 175 |
| C =CH- | 125 - 135 |
| =C H- | 135 - 145 |
| -C H₂Cl | 40 - 50 |
| -C H₃ | 15 - 25 |
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Rationale: The carbonyl carbon of the carboxylic acid is the most deshielded.[1][5] The sp² hybridized carbons of the double bond appear in the typical alkene region, with the carbon attached to the electron-withdrawing carboxylic acid group being slightly more upfield. The carbon of the chloromethyl group is in the typical range for an alkyl halide. The methyl carbon is the most shielded and appears furthest upfield.
Predicted IR Spectrum
The infrared spectrum is useful for identifying the key functional groups present in the molecule.
| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |
| O-H (Carboxylic Acid) | 2500 - 3300 | Strong, Very Broad |
| C-H (sp³) | 2850 - 3000 | Medium |
| C=O (Carboxylic Acid) | 1680 - 1710 | Strong |
| C=C (Alkene) | 1620 - 1680 | Medium |
| C-O | 1210 - 1320 | Strong |
| C-Cl | 600 - 800 | Medium-Strong |
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Rationale: A very broad O-H stretch is characteristic of a hydrogen-bonded carboxylic acid.[1][6] The C=O stretch for an α,β-unsaturated carboxylic acid is at a slightly lower wavenumber than for a saturated one due to conjugation.[1] The C=C stretch will also be present. The C-O stretch of the carboxylic acid and the C-Cl stretch will appear in the fingerprint region.[6][7]
Part 5: Conclusion
(2E)-4-Chloro-2-methylbut-2-enoic acid is a compound of significant interest due to its versatile chemical nature and potential applications in herbicidal and antimicrobial development, as well as a key intermediate in organic synthesis. This guide has provided a detailed overview of its molecular structure, nomenclature, properties, a plausible and detailed synthesis protocol, and predicted spectroscopic data. This information serves as a valuable resource for researchers and scientists working with this compound, enabling a deeper understanding of its chemistry and facilitating its use in further research and development endeavors.
References
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